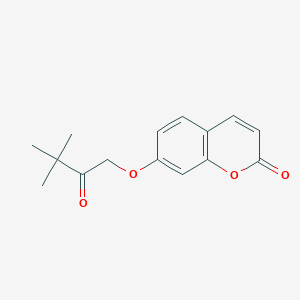

7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-(3,3-dimethyl-2-oxobutoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2,3)13(16)9-18-11-6-4-10-5-7-14(17)19-12(10)8-11/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADDQEVXGWCGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one typically involves the reaction of chromen-2-one derivatives with 3,3-dimethyl-2-oxobutyl groups under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives with altered chemical properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and utility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that mediate its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of coumarin derivatives are heavily dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 7-Substituted Coumarins

Physicochemical and Pharmacokinetic Properties

- Solubility and LogP : Halogenated derivatives (e.g., 7-(4-chlorobutoxy)-coumarin in ) exhibit higher logP values (~3.5) due to chlorine’s hydrophobicity, whereas polar groups like piperazinyl () reduce logP (~2.0). The target compound’s logP is estimated at ~2.8, balancing membrane permeability and aqueous solubility.

- Metabolic Stability : Prenylated coumarins (e.g., auraptene) are metabolized via cytochrome P450 oxidation, whereas synthetic substituents like dimethyl-2-oxobutoxy may undergo esterase-mediated hydrolysis .

Biological Activity

7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one, a synthetic derivative of the chromenone class, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone backbone with a unique 3,3-dimethyl-2-oxobutoxy substituent. This structural configuration enhances its pharmacological properties, making it suitable for various applications.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Chromenone Backbone | Bicyclic system known for various biological activities |

| Dimethyl Oxobutoxy Group | Enhances solubility and reactivity |

| 4-Methyl Substitution | Influences biological interactions |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby inhibiting oxidative stress.

- Antimicrobial Properties : Studies indicate that this compound demonstrates significant antimicrobial activity against various pathogens, including bacteria and fungi. Its structural features contribute to its efficacy in inhibiting microbial growth.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of chromenone derivatives. For instance, studies have demonstrated that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the 3,3-dimethyl-2-oxobutoxy group may enhance this activity by improving solubility and interaction with microbial cell membranes.

Antioxidant Activity

The antioxidant properties of this compound are significant in mitigating oxidative damage in cells. This activity is crucial for preventing cellular aging and reducing the risk of diseases associated with oxidative stress, such as cancer and cardiovascular diseases.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been investigated in various studies. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of this compound against specific bacterial strains. The results indicated a notable inhibition zone compared to controls, supporting its potential use as an antimicrobial agent.

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively scavenged free radicals, with a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to untreated controls.

- Inflammation Model Studies : Animal model studies showed that administration of the compound resulted in decreased levels of inflammatory markers in serum, indicating its potential utility in managing inflammatory disorders.

Comparison with Similar Compounds

When compared to other chromenone derivatives, this compound exhibits unique properties due to its specific substitution pattern. This uniqueness influences both its chemical reactivity and biological activity.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one | Moderate | High | Moderate |

| 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one | Low | Moderate | Low |

Q & A

Q. Critical Factors :

- Catalyst selection (e.g., potassium carbonate for alkylation).

- Reaction time optimization to minimize byproducts.

- Solvent choice for solubility and stability (e.g., DMF for polar intermediates).

Basic: Which spectroscopic techniques are critical for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., coupling constants for the oxobutoxy chain) and carbon backbone. Aromatic protons at δ 6.1–8.2 ppm confirm the chromen-2-one core .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 318.1465) .

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for lactone and ketone groups) .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .

Advanced: How does the substitution pattern at the 7-position affect the compound’s bioactivity, and what SAR studies have been conducted?

Methodological Answer:

Comparative Structure-Activity Relationship (SAR) studies (Table 1) reveal:

| Substituent at 7-Position | Bioactivity Trend | Reference |

|---|---|---|

| 3,3-Dimethyl-2-oxobutoxy | Enhanced lipophilicity, improving membrane permeability in anticancer assays | |

| Methoxy | Reduced antimicrobial activity compared to bulkier groups | |

| Benzyloxy | Increased cytotoxicity due to π-π stacking with cellular targets |

Q. Key Insights :

- Bulky substituents (e.g., oxobutoxy) enhance interaction with hydrophobic enzyme pockets.

- Electron-withdrawing groups (e.g., nitro) may reduce metabolic stability .

Advanced: What strategies resolve contradictory results in the compound’s in vitro vs. in vivo efficacy studies?

Methodological Answer:

Contradictions often arise from:

- Metabolic Instability : Use liver microsome assays to identify metabolic hotspots (e.g., ester hydrolysis) and modify labile groups .

- Solubility Issues : Employ nanoparticle encapsulation or prodrug strategies to enhance bioavailability .

- Species-Specific Variability : Cross-validate in multiple models (e.g., murine vs. humanized systems) .

Case Study : Discrepancies in anti-inflammatory activity were resolved by stabilizing the compound’s lactone ring via methylation, as confirmed by LC-MS metabolite profiling .

Basic: What in vitro models are used to assess the compound’s antimicrobial properties?

Methodological Answer:

Standardized protocols include:

- Broth Microdilution (CLSI guidelines): Determines MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli .

- Time-Kill Assays : Evaluates bactericidal kinetics over 24 hours .

- Biofilm Inhibition : Quantifies reduction in C. albicans biofilm biomass via crystal violet staining .

Controls : Include ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls.

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screens against COX-2 or topoisomerase II, prioritizing poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .

- Pharmacophore Modeling : Identifies essential features (e.g., ketone oxygen as hydrogen bond acceptor) using tools like Schrödinger’s Phase .

Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What are the challenges in scaling up the synthesis while maintaining green chemistry principles?

Methodological Answer:

Challenges :

- Solvent Waste : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Catalyst Recovery : Use immobilized catalysts (e.g., silica-supported K₂CO₃) to reduce heavy metal contamination .

- Energy Efficiency : Implement microwave-assisted synthesis to reduce reaction time from 12 hours to 30 minutes .

Case Study : Pilot-scale synthesis achieved 85% yield using continuous flow reactors, minimizing solvent use by 60% compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.